2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that features both a furan ring and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyrimidine rings in its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of furan-2-carboxaldehyde with 4-methylpyrimidine-5-carboxylic acid under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Furan-2-carboxaldehyde is reacted with 4-methylpyrimidine-5-carboxylic acid in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The furan and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methylpyrimidine-5-carboxylic acid: Lacks the furan ring.
Furan-2-carboxylic acid: Lacks the pyrimidine ring.
Uniqueness
2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both furan and pyrimidine rings, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds that lack one of these functional groups.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-7(10(13)14)5-11-9(12-6)8-3-2-4-15-8/h2-5H,1H3,(H,13,14) |
InChI Key |
ZHLWHIMAQBBLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.